1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide
Overview
Description
1-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide is a complex organic compound characterized by the presence of both dimethoxyphenyl and trifluoromethylphenyl groups
Preparation Methods
The synthesis of 1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with cyclopentanone in the presence of a base to form the corresponding cyclopentanol intermediate. This intermediate is then reacted with 3-(trifluoromethyl)aniline under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Studies have explored its potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
Similar compounds include:
1-(3,4-Dimethoxyphenyl)-2-propenoylpyrrolidine: This compound shares the dimethoxyphenyl group but differs in its overall structure and properties.
3,4-Dimethoxypropiophenone: Another related compound used in organic synthesis, known for its aromatic ketone structure.
1-(3,4-Dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c1-27-17-9-8-14(13-18(17)28-2)20(10-3-4-11-20)19(26)25-16-7-5-6-15(12-16)21(22,23)24/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXOASQBACFASE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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